Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide

Description

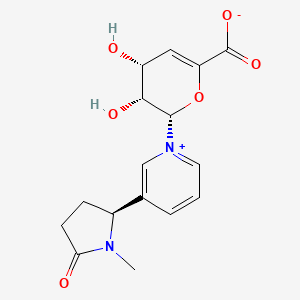

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a phase II metabolite of cotinine, itself the primary metabolite of nicotine. This compound is formed via glucuronidation, a process where glucuronic acid is conjugated to cotinine to enhance water solubility for renal excretion . Key characteristics include:

- Molecular formula: C₁₆H₂₀N₂O₅

- Molecular weight: 320.34 g/mol

- Structure: Features a modified glucuronic acid moiety with a 4-deoxy-4,5-didehydro group, introducing a double bond between C4 and C5 and removing a hydroxyl group .

- CAS number: 146275-15-2 (as per TRC listings) ; alternate CAS 4159-20-0 is also cited but requires verification .

- Role: A biomarker in nicotine metabolism studies, reflecting hepatic UDP-glucuronosyltransferase (UGT) activity .

Properties

IUPAC Name |

(2S,3R,4R)-3,4-dihydroxy-2-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3/t10-,11+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCAURCQPPWRAO-DRABBMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@@H](C=C(O3)C(=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Incubation Conditions and Reaction Optimization

Recombinant UGT2B10-expressing HEK293 cell homogenates are incubated with cotinine (0.1–2.0 mM), UDPGA (4 mM), and MgCl₂ (4 mM) in 100 mM phosphate buffer (pH 7.4) at 37°C. Alamethicin (0.05 mg/mL) is added to permeabilize microsomal membranes, enhancing enzyme accessibility. Reactions proceed for 2–18 hours, with linear product formation observed within the first 2 hours. The Kₘ for cotinine glucuronidation by UGT2B10 is approximately 0.31 mM, comparable to values observed in human liver microsomes (HLMs).

Table 1: Kinetic Parameters for UGT2B10-Catalyzed Glucuronidation

| Substrate | Kₘ (mM) | Vₘₐₓ (pmol/min/mg) | Efficiency (Vₘₐₓ/Kₘ) |

|---|---|---|---|

| Cotinine | 0.31 | 450 | 1452 |

Large-Scale Synthesis Using Bovine Liver Microsomes

For bulk production, bovine liver microsomes (BLMs) offer a cost-effective alternative to recombinant systems. BLMs (5 mg protein/mL) are incubated with cotinine (2 mM), UDPGA (5 mM), and saccharic acid 1,4-lactone (10 mM) to inhibit endogenous β-glucuronidase activity. Reactions are scaled to 50 mL volumes and agitated at 37°C for 24 hours. The crude mixture is centrifuged (13,000 × g, 10 min) to remove proteins, and the supernatant is lyophilized to concentrate glucuronide products.

Purification and Structural Validation

High-Performance Liquid Chromatography (HPLC)

Purification employs a dual-column HPLC system with a Synergi-Fusion-RP-80 column (4.6 × 250 mm) and an Aquasil C18 column (4.6 × 250 mm). The gradient elution protocol uses:

-

Buffer A : 100 mM ammonium acetate (pH 5.0)

-

Buffer B : 90% acetonitrile

The elution profile starts at 100% Buffer A for 5 minutes, transitions to 78% Buffer B over 20 minutes, and maintains 78% Buffer B for 10 minutes at 1 mL/min. Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide elutes at 14–16 minutes, detected via UV absorbance (254 nm) and radioactive flow detection for ¹⁴C-labeled UDPGA.

Table 2: HPLC Parameters for Glucuronide Purification

| Column | Flow Rate | Detection Method | Retention Time (min) |

|---|---|---|---|

| Synergi-Fusion-RP-80 | 1 mL/min | UV (254 nm), Radio-HPLC | 14–16 |

Structural Confirmation

Purified fractions are hydrolyzed with 1 M NaOH (1 hour, 80°C) or β-glucuronidase (pH 5.0, 37°C) to confirm glucuronide identity. Cotinine release is quantified via LC-MS/MS, with parent ion m/z 177.1 → 80.1 (cotinine) and m/z 334.3 → 177.1 (glucuronide). Nuclear magnetic resonance (NMR) spectroscopy further validates the β-D-glucuronide linkage, showing characteristic anomeric proton signals at δ 5.6 ppm (¹H NMR) and glycosidic carbon at δ 104 ppm (¹³C NMR).

Challenges and Limitations

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-Glucuronidase

COT GLUC undergoes hydrolysis catalyzed by β-glucuronidase, cleaving the glucuronide moiety to regenerate free cotinine. This reaction is critical for detoxification and biomarker analysis in biological samples .

This reaction is reversible in vivo, with urinary excretion studies showing COT GLUC accounts for 10–15% of total cotinine metabolites in smokers .

Chemical Stability

COT GLUC demonstrates stability under neutral and mildly alkaline conditions but degrades in strongly acidic environments. Key findings include:

-

Acidic Hydrolysis : Exposure to 1 M HCl at 60°C for 1 hour results in partial cleavage of the glucuronide bond .

-

Alkaline Stability : No degradation observed in 1 M NaOH at 25°C for 24 hours, confirming resistance to base-catalyzed hydrolysis .

Synthetic Derivatization

During its chemical synthesis, COT GLUC is generated through a multi-step process:

-

Protection : Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate reacts with cotinine at 60°C for 3 days to form a protected intermediate .

-

Deprotection : Treatment with 1 M NaOH removes acetyl groups, yielding the deprotected inner salt .

-

Purification : Cation-exchange chromatography isolates the final product with >95% purity .

Analytical Reactivity

COT GLUC is detectable via LC-MS/MS, with characteristic fragmentation patterns:

-

Electrospray Ionization (ESI) : Produces ions at m/z 353 ([M + H]⁺), 375 ([M + Na]⁺), and 391 ([M + K]⁺) .

-

Enzymatic Confirmation : Hydrolysis with β-glucuronidase followed by cotinine quantification validates its identity in biological matrices .

Structural Insights

Nuclear magnetic resonance (NMR) studies confirm:

Comparative Metabolism

COT GLUC is one of several glucuronidated nicotine metabolites, alongside nicotine-N-glucuronide (NIC GLUC) and 3-hydroxycotinine-O-glucuronide. Their relative abundances reflect interindividual variability in UDP-glucuronosyltransferase (UGT) activity .

Scientific Research Applications

Pharmacokinetics Studies

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is crucial for understanding the pharmacokinetics of nicotine. Studies have shown that the glucuronidation process significantly affects the elimination half-life of cotinine in smokers' urine, providing insights into how different individuals metabolize nicotine based on genetic variations in glucuronidation enzymes such as UGT2B10 and UGT2B17 .

Toxicological Assessments

The compound is also relevant in toxicology, where it serves as a marker for exposure to tobacco smoke. Its presence in biological fluids can indicate nicotine intake and help assess the risks associated with smoking and secondhand smoke exposure. Research has demonstrated that cotinine and its glucuronides can be detected in urine samples, aiding in environmental tobacco smoke studies .

Clinical Applications

In clinical settings, measuring cotinine levels helps evaluate smoking cessation efforts. The quantification of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide may assist healthcare providers in monitoring patients' compliance with smoking cessation programs .

Analytical Methods for Detection

The detection and quantification of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide typically involve advanced analytical techniques:

These methods provide high sensitivity and specificity for detecting low concentrations of cotinine metabolites.

Case Study 1: Genetic Variability in Nicotine Metabolism

A study investigated the impact of genetic polymorphisms on the glucuronidation of cotinine. The findings indicated that individuals with certain genetic variants exhibited significantly altered levels of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide compared to those without these variants. This variability has implications for personalized smoking cessation strategies .

Case Study 2: Environmental Tobacco Smoke Exposure

Research assessing cotinine levels among non-smokers exposed to environmental tobacco smoke found elevated levels of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide in urine samples. This study highlighted the importance of this metabolite as a biomarker for secondhand smoke exposure and its potential health impacts .

Mechanism of Action

The mechanism of action of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves its role as a metabolite of nicotine. It interacts with various molecular targets and pathways involved in nicotine metabolism, including enzymes such as cytochrome P450 and glucuronosyltransferases. These interactions help to elucidate the pharmacokinetics and elimination of nicotine, providing valuable insights into its effects on human health.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide with related nicotine and cotinine metabolites:

Key Observations

Glucuronidation Site: N-glucuronides (e.g., Cotinine N-glucuronides) are more stable than O-glucuronides (e.g., trans-3′-Hydroxy Cotinine-O-glucuronide) due to resistance to enzymatic hydrolysis .

Biomarker Utility :

- Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide is less commonly quantified than trans-3′-Hydroxy Cotinine-O-glucuronide in clinical studies, as the latter is a primary biomarker for nicotine intake .

- The molar sum of nicotine, cotinine, and trans-3′-hydroxycotinine (NE3) is a superior biomarker to cotinine glucuronides alone, as it accounts for metabolic variability among individuals .

Synthetic Availability: Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide is commercially available as a reference standard (purity >95%) for pharmacokinetic studies . In contrast, Nicotine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide is less prevalent in research due to its minor metabolic role .

Research Findings and Implications

Pharmacokinetic Studies

- Excretion Rates : Cotinine glucuronides, including the 4-deoxy-4,5-didehydro variant, account for 10–15% of total urinary nicotine metabolites, slower than trans-3′-Hydroxy Cotinine-O-glucuronide (30–40%) .

- Species Differences : In rodents, N-glucuronidation dominates cotinine metabolism, whereas humans exhibit higher O-glucuronidation, highlighting species-specific UGT enzyme expression .

Analytical Challenges

Biological Activity

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a significant metabolite of nicotine, which has garnered attention due to its biological activities and implications in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential effects on human health.

- Molecular Formula : C16H20N2O5

- Molecular Weight : 320.34 g/mol

- SMILES Notation : O[C@@H]1C@@HC=C(C([O-])=O)O[C@H]1[N+]2=CC([C@@H]3CCCN3C)=CC=C2

2. Metabolism and Pharmacokinetics

Cotinine is primarily metabolized in the liver through various enzymatic pathways, predominantly involving UDP-glucuronosyltransferases (UGTs). Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is formed via glucuronidation, which enhances its solubility for excretion. The metabolic pathway can be summarized as follows:

- Nicotine → Cotinine → Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide

The formation of cotinine occurs through the action of cytochrome P450 enzymes, particularly CYP2A6. Studies indicate that over 70% of nicotine is converted to cotinine, which has a longer half-life compared to nicotine (6–22 hours) .

3.1 Neuropharmacological Effects

Cotinine has been shown to affect neurotransmitter systems, particularly in the brain. It can evoke dopamine release and influence nicotinic acetylcholine receptors (nAChRs), leading to both agonistic and antagonistic effects depending on the concentration and context of exposure . This duality suggests potential therapeutic applications in neurodegenerative diseases and addiction.

3.2 Impact on Nicotine Dependence

Research indicates that cotinine and its metabolites may play a role in nicotine dependence. For instance, behavioral studies have demonstrated that cotinine can maintain self-administration behaviors in animal models, indicating its reinforcing properties . This suggests that understanding the biological activity of cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide could provide insights into smoking cessation strategies.

4.1 Age-Related Differences in Metabolism

A study examining age-related differences found that adolescent rats metabolize nicotine differently than adults, with implications for cotinine levels in plasma . The findings suggest that pharmacokinetic profiles change with age, which could affect the efficacy of nicotine replacement therapies.

4.2 Glucuronidation Variability

Variability in UGT activity significantly influences cotinine levels among different populations. For example, genetic polymorphisms affecting UGT2B10 activity have been linked to variations in serum cotinine concentrations among smokers . Understanding these differences is crucial for personalized medicine approaches in smoking cessation.

Table 1: Summary of Key Metabolites and Their Biological Activities

Q & A

Q. Methodological Insight :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate glucuronides .

- Chromatography : Use HILIC columns (e.g., Acquity BEH Amide) with mobile phases containing ammonium formate (pH 3.0) to separate isomers .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 463 → 177 for the target analyte) .

How do researchers resolve contradictions in data caused by isomeric glucuronides in nicotine metabolism studies?

Advanced Research Question

Isomeric glucuronides (e.g., N- vs. O-glucuronides) can confound metabolic pathway analysis. For instance, trans-3′-hydroxycotinine-O-glucuronide (CAS 303-43-5) and the target compound may exhibit similar fragmentation patterns .

Q. Methodological Insight :

- Enzymatic Hydrolysis : Treat samples with β-glucuronidase (e.g., from E. coli) to differentiate N- and O-glucuronides based on hydrolysis rates .

- Isotopic Labeling : Use deuterated analogs (e.g., NIC GLUC-d3) as internal standards to correct for ion suppression .

What factors influence the stability of Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide in physiological conditions?

Advanced Research Question

Stability varies with pH, temperature, and enzymatic activity. The 4,5-didehydro group increases susceptibility to hydrolysis compared to non-modified glucuronides .

Q. Methodological Insight :

- Storage : Store at -80°C in amber vials to prevent degradation. Avoid freeze-thaw cycles .

- Stability Testing : Conduct accelerated degradation studies at 37°C and pH 7.4, monitoring degradation products via LC-MS .

How does Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide serve as a biomarker for tobacco exposure kinetics?

Advanced Research Question

The compound reflects Phase II metabolism of nicotine, with urinary excretion rates correlating with CYP2A6 and UGT2B10 activity .

Q. Methodological Insight :

- Cohort Studies : Stratify participants by cotinine plasma levels (e.g., ≤250 ng/mL vs. >250 ng/mL) to assess metabolic variability .

- Kinetic Modeling : Use non-compartmental analysis to calculate elimination half-life and renal clearance .

What strategies differentiate Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronide from other glucuronidated nicotine metabolites?

Advanced Research Question

Structural analogs like cotinine N-β-D-glucuronide (CAS 139427-57-9) and O-glucuronides require orthogonal analytical approaches .

Q. Methodological Insight :

- MS/MS Fragmentation : Compare fragment ions (e.g., m/z 177 for cotinine core vs. m/z 195 for hydroxycotinine derivatives) .

- Ion Mobility Spectrometry : Resolve isomers based on collision cross-sectional differences .

How can enzymatic hydrolysis be optimized to quantify free cotinine from its glucuronide conjugate?

Advanced Research Question

Incomplete hydrolysis or enzyme inhibition (e.g., by flavonoids) may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.